molecular formula C14H15N3O3S B15178760 4-Amino-N'-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide CAS No. 5448-77-1

4-Amino-N'-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide

Cat. No.: B15178760
CAS No.: 5448-77-1
M. Wt: 305.35 g/mol
InChI Key: BQHQQDLJQRYXAE-MHWRWJLKSA-N
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Description

4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide is a complex organic compound known for its versatile applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NH-N=CH-. Hydrazones are widely studied due to their significant biological activities and potential pharmaceutical applications .

Preparation Methods

The synthesis of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-amino-benzenesulfonohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biochemical research.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes and pigments, as well as in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar compounds to 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide include other hydrazones and Schiff bases. These compounds share the common -NH-N=CH- functional group but differ in their substituents, which can significantly affect their chemical and biological properties. For example:

The uniqueness of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

5448-77-1

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

4-amino-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H15N3O3S/c1-10(13-4-2-3-5-14(13)18)16-17-21(19,20)12-8-6-11(15)7-9-12/h2-9,17-18H,15H2,1H3/b16-10+

InChI Key

BQHQQDLJQRYXAE-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2O

Origin of Product

United States

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